molecular formula C9H4F3NO B1325207 2'-Cyano-2,2,2-trifluoroacetophenone Hydrate CAS No. 898787-09-2

2'-Cyano-2,2,2-trifluoroacetophenone Hydrate

Cat. No.: B1325207
CAS No.: 898787-09-2
M. Wt: 199.13 g/mol
InChI Key: OAQKSGWWNQWTCC-UHFFFAOYSA-N
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Description

2'-Cyano-2,2,2-trifluoroacetophenone Hydrate (CAS: 1134303-97-1) is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl group, a cyano substituent at the 2'-position, and a hydrate moiety. The trifluoro and cyano groups confer strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon, which is critical in organic synthesis, particularly in oxidation and asymmetric reduction reactions . The hydrate form stabilizes the compound under aqueous or buffered conditions, as observed in catalytic cycles for peroxide-mediated oxidations . Its molecular formula is C₉H₅F₃NO·H₂O, with a molecular weight of 217.15 g/mol .

Properties

CAS No.

898787-09-2

Molecular Formula

C9H4F3NO

Molecular Weight

199.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)benzonitrile

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4H

InChI Key

OAQKSGWWNQWTCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)C(=O)C(F)(F)F.O

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate typically involves the reaction of 2,2,2-trifluoroacetophenone with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-2,2,2-trifluoroacetophenone Hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials with high thermal stability and unique properties.

Mechanism of Action

The mechanism of action of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. This property makes it valuable in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique reactivity arises from the combination of the trifluoromethyl, cyano, and hydrate groups. Below is a comparative analysis with structurally related acetophenone derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2'-Cyano-2,2,2-trifluoroacetophenone Hydrate 1134303-97-1 2'-CN, 2,2,2-CF₃, hydrate C₉H₅F₃NO·H₂O 217.15 Catalytic oxidations, asymmetric synthesis
4'-Cyano-2,2,2-trifluoroacetophenone 23516-85-0 4'-CN, 2,2,2-CF₃ C₉H₄F₃NO 199.13 Intermediate in pharmaceuticals
2,2,2-Trifluoroacetophenone 434-45-7 2,2,2-CF₃ C₈H₅F₃O 174.12 Organocatalyst, asymmetric reductions
5'-Fluoro-2'-hydroxyacetophenone 98619-07-9 5'-F, 2'-OH C₈H₇FO₂ 154.13 UV absorption studies, ligand synthesis
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone 845823-08-7 3',5'-CH₃, 4'-OCH₃, 2,2,2-CF₃ C₁₁H₁₁F₃O₂ 232.20 Drug intermediate, electronic material

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and cyano (-CN) groups in this compound significantly increase the electrophilicity of the carbonyl carbon compared to derivatives with electron-donating groups (e.g., -OCH₃ in 3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone). Computational studies show that -CF₃ lowers the LUMO energy by 1.5 eV relative to acetophenone, enhancing reactivity toward nucleophiles .
  • Hydrate Form: The hydrate stabilizes the compound in aqueous environments, enabling participation in oxidation cycles. For example, in peroxide-mediated reactions, the hydrate form reacts with Payne intermediates to generate active oxidizing species . Non-hydrated analogues (e.g., 4'-Cyano-2,2,2-trifluoroacetophenone) lack this stabilization, limiting their utility in water-containing systems.

Physical Properties

  • Melting Points: Derivatives with -OH or -OCH₃ groups (e.g., 5'-Fluoro-2'-hydroxyacetophenone, m.p. 46–48°C) exhibit lower melting points than non-polar analogues due to hydrogen bonding . The hydrate form of 2'-Cyano-2,2,2-trifluoroacetophenone is expected to have higher thermal stability than its anhydrous counterpart.
  • Spectroscopic Data: Infrared (IR) spectra of similar compounds show characteristic carbonyl stretches at 1648–1620 cm⁻¹, shifted by EWGs. For example, 2'-hydroxy-6'-methoxyacetophenone has a C=O stretch at 1620 cm⁻¹, while 2,2,2-trifluoroacetophenone absorbs at 1648 cm⁻¹ .

Biological Activity

2'-Cyano-2,2,2-trifluoroacetophenone hydrate (CAS No. 1134303-97-1) is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its cyano and trifluoroacetyl functional groups, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C9_9H6_6F3_3NO2_2
  • Molecular Weight: 217.15 g/mol
  • Synonyms: 2-(2,2,2-Trifluoroacetyl)benzonitrile hydrate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may facilitate membrane penetration, while the cyano group can participate in nucleophilic attacks or hydrogen bonding.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation: It could influence receptor signaling pathways by acting as an agonist or antagonist.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties:
    • Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The presence of the cyano group may enhance this effect by facilitating reactive oxygen species (ROS) generation.
  • Anti-inflammatory Effects:
    • The compound has been investigated for its potential to modulate inflammatory pathways. Its ability to inhibit cyclooxygenase (COX) enzymes could lead to reduced prostaglandin synthesis.
  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive bacteria

Case Study: Anticancer Activity
In a study examining the effects of fluorinated acetophenones on breast cancer cells, it was found that compounds similar to this compound significantly reduced cell viability through ROS-mediated pathways. The study highlighted the potential for developing new anticancer agents based on this scaffold.

Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of trifluoromethyl-containing compounds. It was observed that these compounds could effectively inhibit COX-1 and COX-2 activities in vitro, suggesting a mechanism for reducing inflammation and pain .

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